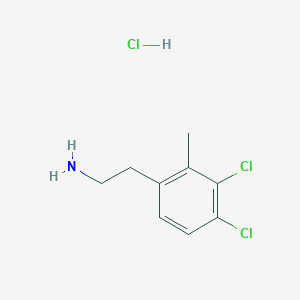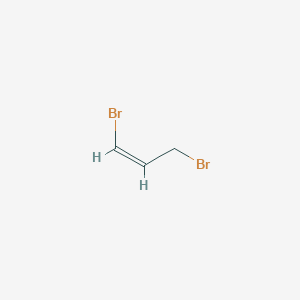![molecular formula C6H11N5 B13515029 ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: is a complex organic compound characterized by its unique structure, which includes both alkyne and amino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the alkyne precursor, which is then subjected to nucleophilic substitution reactions to introduce the amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.
化学反応の分析
Types of Reactions
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces primary or secondary amines.
科学的研究の応用
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, while the amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: can be compared with other compounds that have similar functional groups:
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound also contains alkyne and amino groups but differs in its overall structure and reactivity.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar in having an alkyne group, but the presence of a bromomethyl group introduces different reactivity patterns.
The uniqueness of This compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
特性
分子式 |
C6H11N5 |
|---|---|
分子量 |
153.19 g/mol |
IUPAC名 |
3-(diaminomethylidene)-1-methyl-1-prop-2-ynylguanidine |
InChI |
InChI=1S/C6H11N5/c1-3-4-11(2)6(9)10-5(7)8/h1H,4H2,2H3,(H5,7,8,9,10) |
InChIキー |
ISVAEEQSIJYRPR-UHFFFAOYSA-N |
正規SMILES |
CN(CC#C)C(=N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)



![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)


